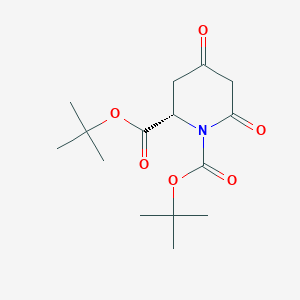
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is an organic compound widely used in organic synthesis. It is known for its role as a reagent in the protection of amine groups, particularly in peptide synthesis. This compound is often referred to as a Boc-protected derivative due to its tert-butoxycarbonyl (Boc) group, which is a common protective group in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate typically involves the reaction of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum’s acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl). The reaction is carried out in dichloromethane at 0°C and then warmed to room temperature .
Industrial Production Methods
Commercial production of this compound often involves the reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. This method is widely used by manufacturers in China and India. European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like di-tert-butyl peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Di-tert-butyl peroxide is commonly used as an oxidant.
Reducing Agents: Lithium aluminum hydride is a typical reducing agent.
Bases: Sodium bicarbonate is often used in aqueous conditions for Boc protection reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, which are crucial intermediates in peptide synthesis and other organic transformations.
Aplicaciones Científicas De Investigación
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent for the protection of amine groups in organic synthesis.
Biology: In peptide synthesis, it helps in the formation of Boc-protected peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate:
Diethyl pyrocarbonate: Another protective reagent used in organic synthesis.
Dimethyl dicarbonate: Used as a protective group in organic chemistry.
Uniqueness
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which allows for the selective protection of amine groups in complex organic molecules. Its stability under various reaction conditions makes it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
653589-10-7 |
|---|---|
Fórmula molecular |
C15H23NO6 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 |
Clave InChI |
YOYFZEQSJGFFCL-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
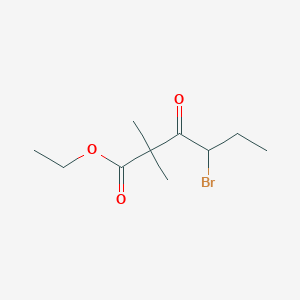
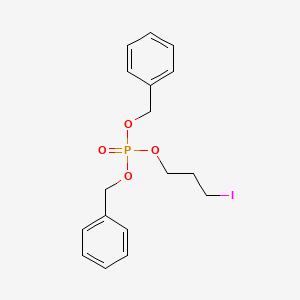
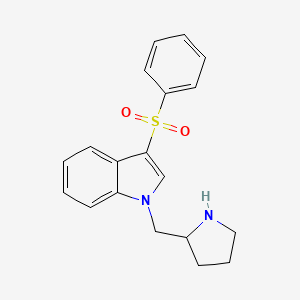
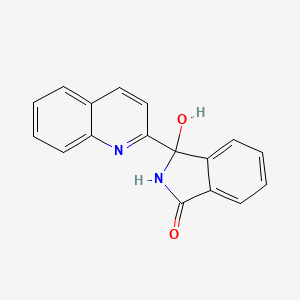
methanone](/img/structure/B12540679.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
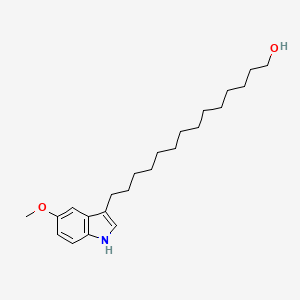
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
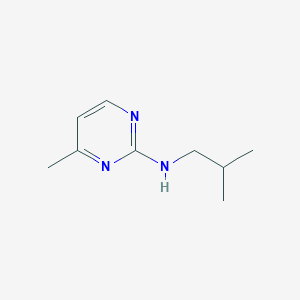
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
